

High-performance liquid chromatography (HPLC) method for Diphenidol detection

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An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the precise detection and quantification of **Diphenidol**, a vital antiemetic and antivertigo agent. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results. The methodology is suitable for analyzing **Diphenidol** in both pharmaceutical formulations and biological matrices.

Physicochemical Properties of Diphenidol

Diphenidol, chemically known as 1,1-diphenyl-4-piperidin-1-ylbutan-1-ol, is a tertiary alcohol. [1] Its hydrochloride salt is commonly used in pharmaceutical preparations.[2] Understanding the physicochemical properties of **Diphenidol** is crucial for the development of an effective HPLC method.



Property	Value
Molecular Formula	C21H27NO
Molecular Weight	309.4 g/mol [1]
Melting Point	212-214 °C[1]
Solubility	Freely soluble in methanol; soluble in water and chloroform; practically insoluble in ether, benzene, and petroleum ether (as HCl salt).[1]
рКа	Not explicitly found, but its basic nature (due to the piperidine ring) dictates the use of a slightly acidic mobile phase for good peak shape.

Experimental Protocol: HPLC Analysis of Diphenidol

This protocol is designed to provide a robust and reliable method for the quantification of **Diphenidol**.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	0.5% Triethylamine solution (pH adjusted to 4.0 with phosphoric acid) : Methanol (44:56 v/v)
Flow Rate	0.8 mL/min
Injection Volume	20 μL
Detection Wavelength	210 nm
Column Temperature	30 °C



Preparation of Reagents and Samples

Mobile Phase Preparation:

- Prepare a 0.5% (v/v) triethylamine solution by adding 5 mL of triethylamine to 995 mL of HPLC-grade water.
- Adjust the pH of the solution to 4.0 using phosphoric acid.
- Mix this aqueous phase with methanol in a 44:56 (v/v) ratio.
- Degas the mobile phase using sonication or vacuum filtration before use.

Standard Solution Preparation:

- Accurately weigh about 25 mg of **Diphenidol** hydrochloride reference standard.
- Dissolve it in the mobile phase in a 50 mL volumetric flask and make up to the mark. This will be the stock solution.
- Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 3-65 μg/mL).

Sample Preparation (from Tablets):

- Weigh and finely powder not less than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 25 mg of Diphenidol hydrochloride.
- Transfer it to a 50 mL volumetric flask and add about 30 mL of the mobile phase.
- Sonicate for 15 minutes to ensure complete dissolution of **Diphenidol**.
- Make up the volume to 50 mL with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter before injecting it into the HPLC system.

Sample Preparation (from Plasma): For the analysis of **Diphenidol** in plasma, a protein precipitation step is required.



- To 100 μL of plasma sample, add 200 μL of acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Collect the supernatant and inject it into the HPLC system.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described HPLC method for **Diphenidol** analysis.

Parameter	Typical Value
Linearity Range	3.16 - 63.15 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	1 ng
Limit of Quantification (LOQ)	3 ng
Accuracy (Recovery)	99.5% - 100.4%
Precision (RSD)	< 2%
Retention Time	Approximately 5-7 minutes (will vary based on the specific column and system)

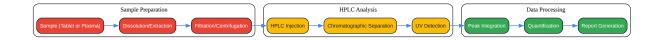
Method Validation

The method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated good linearity, accuracy, precision, and sensitivity.

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of **Diphenidol** is depicted in the following diagram.

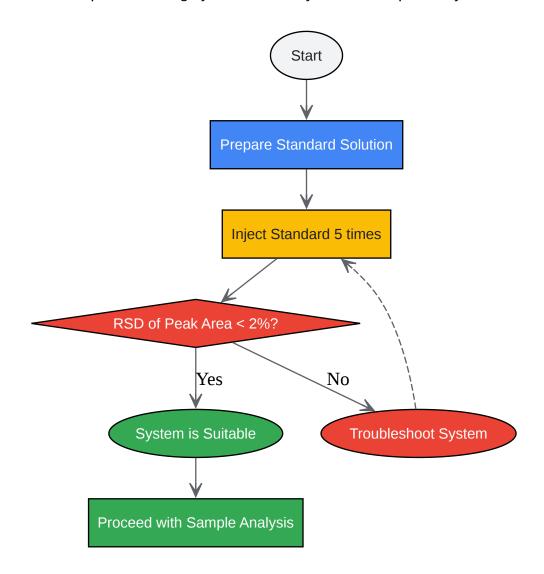




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HPLC Analysis Workflow for **Diphenidol**.

The logical relationship for ensuring system suitability before sample analysis is outlined below.



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System Suitability Check Protocol.

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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

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References

- 1. Diphenidol | C21H27NO | CID 3055 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenidol Hydrochloride | C21H28CINO | CID 66266 PubChem [pubchem.ncbi.nlm.nih.gov]
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